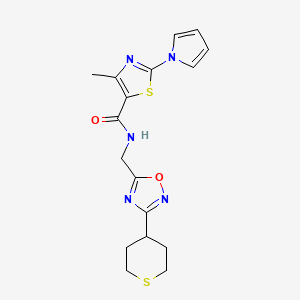
4-methyl-2-(1H-pyrrol-1-yl)-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-2-(1H-pyrrol-1-yl)-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H19N5O2S2 and its molecular weight is 389.49. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-2-(1H-pyrrol-1-yl)-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-2-(1H-pyrrol-1-yl)-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research into the antimicrobial properties of compounds related to the specified chemical structure has shown promising results. For example, studies on pyridines and pyrazines substituted with 1,2,4-oxadiazole-5-ones and thiones have documented their action as carboxylic acid isosteres with significant antimycobacterial activity against Mycobacterium tuberculosis. These studies highlight the synthetic strategies to increase lipophilicity and cellular permeability, aiming to enhance the compounds' efficacy in penetrating mycobacterial cell walls (Gezginci et al., 1998).
Synthesis and Biological Prediction
The synthesis of novel polycyclic systems containing the 1,2,4-oxadiazole ring has also been explored. A one-pot condensation method was developed for the formation of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems, with structural confirmations provided by various spectroscopic methods. Predictions of the biological activity of these synthesized compounds have been presented, offering insights into their potential applications (Kharchenko et al., 2008).
Anticancer Properties
The exploration of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents presents a fascinating application area. These compounds, synthesized from isonicotinic acid hydrazide and triethyl orthoacetate/orthobenzoate, have been tested for anti-cancer activities, demonstrating moderate cytotoxicity against MCF-7 breast cancer cell lines. This research underscores the potential therapeutic applications of these compounds in cancer treatment (Redda & Gangapuram, 2007).
Cholinesterase Inhibition for Dementia Treatment
Another research avenue involves the synthesis of 5-aryl-1,3,4-oxadiazol-2-amines decorated with long alkyl chains as potential inhibitors of acetyl- and butyrylcholinesterase. These enzymes are targets in the treatment of dementias and myasthenia gravis. The synthesized compounds showed moderate dual inhibition, suggesting their utility in the development of treatments for neurological conditions (Pflégr et al., 2022).
Antibacterial Agents
Additionally, the synthesis and evaluation of 3-substituted 1-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine derivatives for antibacterial activity highlight the potential of these compounds as antibacterial agents. These derivatives, including triazole, thiazole, and thiadiazole moieties, exhibited significant activity against various bacterial strains, demonstrating their promise as novel antibacterial compounds (Balandis et al., 2019).
Eigenschaften
IUPAC Name |
4-methyl-2-pyrrol-1-yl-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S2/c1-11-14(26-17(19-11)22-6-2-3-7-22)16(23)18-10-13-20-15(21-24-13)12-4-8-25-9-5-12/h2-3,6-7,12H,4-5,8-10H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDKBKATXLAUIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=NC(=NO3)C4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


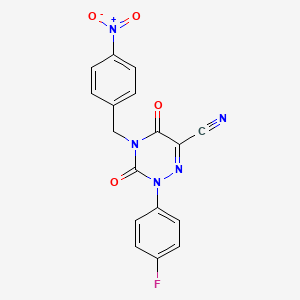

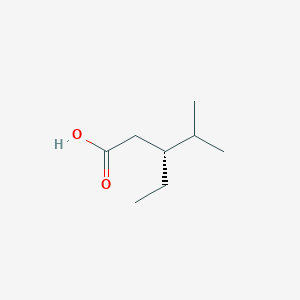



![Ethyl 4-(2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2833632.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2833633.png)
![N-[2,6-bis(propan-2-yl)phenyl]-2-bromopyridine-3-carboxamide](/img/structure/B2833636.png)
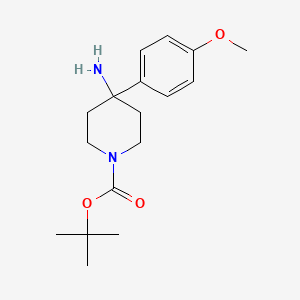
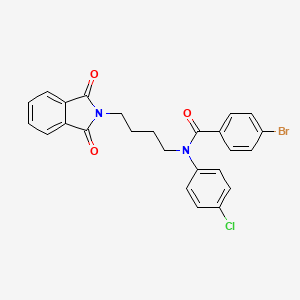
![N-(4,5-dihydro-1,3-thiazol-2-yl)-N-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]acetamide](/img/structure/B2833640.png)
